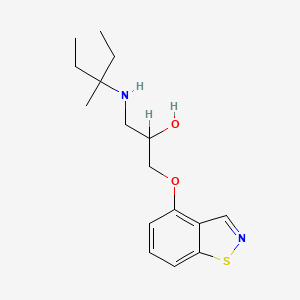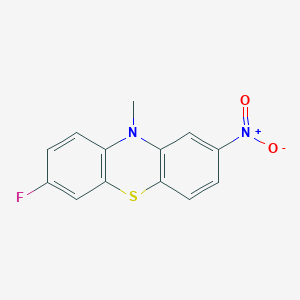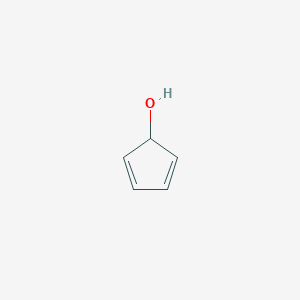![molecular formula C11H15NS B14434379 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine CAS No. 77138-57-9](/img/structure/B14434379.png)
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is an organic compound characterized by the presence of an amine group attached to an ethan-1-amine backbone, which is further substituted with a sulfanyl group linked to a 4-ethenylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethenylbenzyl chloride and ethanethiol.
Formation of Intermediate: The 4-ethenylbenzyl chloride undergoes a nucleophilic substitution reaction with ethanethiol to form 4-ethenylbenzyl thioether.
Amination: The intermediate 4-ethenylbenzyl thioether is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the ethenyl group or the sulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the ethenyl or sulfanyl groups.
Substitution: Various substituted amine derivatives.
科学研究应用
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions, while the ethenyl and sulfanyl groups can participate in hydrophobic interactions or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine: Similar structure but with a methyl group instead of an ethenyl group.
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine: Contains a chlorophenyl group instead of an ethenyl group.
Uniqueness
2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking, providing distinct properties and applications compared to its analogs.
属性
CAS 编号 |
77138-57-9 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC 名称 |
2-[(4-ethenylphenyl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C11H15NS/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6H,1,7-9,12H2 |
InChI 键 |
UTIUGDLCRCTGIC-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CSCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


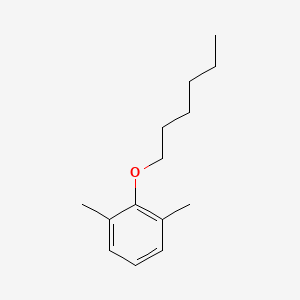

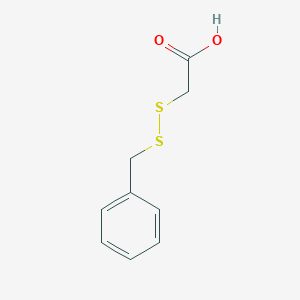


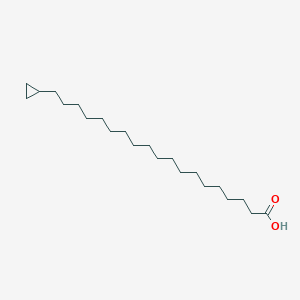
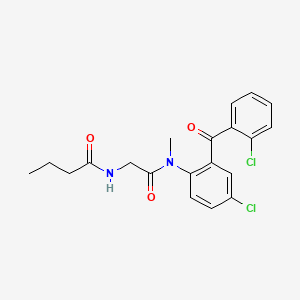

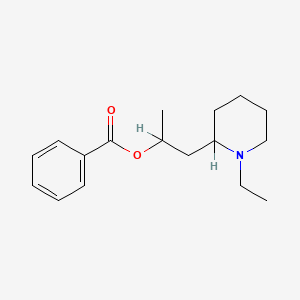
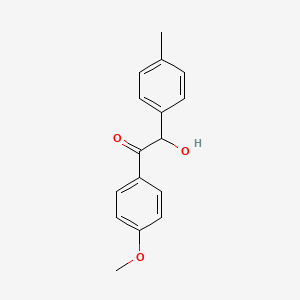
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
